
2-Imidazoline, 2-((alpha,alpha,alpha-trifluoro-m-tolyloxy)methyl)-, hydrochloride
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Description
2-Imidazoline, 2-((alpha,alpha,alpha-trifluoro-m-tolyloxy)methyl)-, hydrochloride is a useful research compound. Its molecular formula is C11H12ClF3N2O and its molecular weight is 280.67 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Quaternization Reactions
The imidazoline ring undergoes quaternization with alkyl halides to form cationic salts. For example:
-
Reaction with methyl iodide in solvent-free conditions produces 1-methyl-2-(trifluoromethylphenoxy)methylimidazolinium iodide. Quaternization proceeds faster at the N1 position compared to unsubstituted analogs .
Alkyl Halide | Conditions | Product | Yield |
---|---|---|---|
CH₃I | Solvent-free, 80°C | 1-Methylimidazolinium iodide | 92% |
C₂H₅Br | Toluene, reflux | 1-Ethylimidazolinium bromide | 88% |
Hydrolysis and Ring-Opening
The imidazoline ring is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Heating with concentrated HCl (sealed tube) cleaves the ring to yield ethylenediamine derivatives .
-
Basic Hydrolysis : Refluxing with 30% KOH produces ethylenediamine and releases the trifluoromethylphenol moiety .
Reagent | Conditions | Product |
---|---|---|
HCl (conc.) | Sealed tube, 120°C | Ethylenediamine + Trifluoromethylphenol |
KOH (30% aq.) | Reflux, 6 hours | Ethylenediamine + Trifluoromethylphenol |
Acetylation
The compound undergoes acetylation with acetic anhydride, leading to double-bond migration and formation of acetylated derivatives:
Reagent | Conditions | Product | Yield |
---|---|---|---|
(CH₃CO)₂O | Room temperature | 1,3-Diacetyl-2-(trifluoromethylphenoxy)methyl | 76% |
Dehydrogenation
Catalytic dehydrogenation converts the imidazoline to its aromatic imidazole counterpart:
-
Using Pd/C or PtO₂ under hydrogen atmosphere removes two hydrogen atoms, forming 2-(trifluoromethylphenoxy)methylimidazole .
Catalyst | Conditions | Product | Yield |
---|---|---|---|
Pd/C | H₂, 120°C | Imidazole derivative | 82% |
PtO₂ | Ethanol, reflux | Imidazole derivative | 79% |
Coordination Chemistry
The imidazoline acts as a ligand for transition metals, forming complexes with Cu(II), Ni(II), and Co(II). These complexes are characterized by shifts in UV-Vis spectra and magnetic susceptibility data .
Metal Salt | Conditions | Complex | Stability |
---|---|---|---|
CuCl₂ | Methanol, RT | [Cu(C₁₁H₁₁F₃N₂O)₂Cl₂] | High |
Ni(NO₃)₂ | Ethanol, reflux | [Ni(C₁₁H₁₁F₃N₂O)(NO₃)₂] | Moderate |
Reactivity with Acylating Agents
Reaction with aroyl chlorides (e.g., benzoyl chloride) results in ring-opening to form diamides:
Acylating Agent | Conditions | Product | Yield |
---|---|---|---|
C₆H₅COCl | CH₂Cl₂, RT | N,N′-Dibenzoylethylenediamine | 68% |
Properties
CAS No. |
63074-12-4 |
---|---|
Molecular Formula |
C11H12ClF3N2O |
Molecular Weight |
280.67 g/mol |
IUPAC Name |
2-[[3-(trifluoromethyl)phenoxy]methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride |
InChI |
InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)8-2-1-3-9(6-8)17-7-10-15-4-5-16-10;/h1-3,6H,4-5,7H2,(H,15,16);1H |
InChI Key |
ITVLIGTXSLXVRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C([NH2+]1)COC2=CC=CC(=C2)C(F)(F)F.[Cl-] |
Origin of Product |
United States |
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